Ethynyldiphenylphosphine
Overview
Description
Ethynyldiphenylphosphine is an organophosphorus compound with the molecular formula C14H11P. It is characterized by the presence of a phosphine group attached to an ethynyl group, which in turn is bonded to two phenyl rings. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethynyldiphenylphosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with acetylene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the ethynyl group. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles as laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Industrial processes also emphasize safety and environmental considerations, ensuring that the production methods are sustainable and minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: Ethynyldiphenylphosphine undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Substitution: Transition metal catalysts, such as palladium or platinum complexes, are commonly used to facilitate substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Substitution: Various substituted phosphine derivatives depending on the reagents used.
Scientific Research Applications
Ethynyldiphenylphosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethynyldiphenylphosphine exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Diphenylphosphine: Lacks the ethynyl group, making it less reactive in certain types of reactions.
Triphenylphosphine: Contains three phenyl groups instead of two, leading to different steric and electronic properties.
Ethynyldiphenylphosphine oxide: The oxidized form of this compound, with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. Its ability to form stable complexes with transition metals makes it particularly valuable in catalysis and material science .
Properties
IUPAC Name |
ethynyl(diphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRINTCBCHUYEDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447253 | |
Record name | Phosphine, ethynyldiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6104-47-8 | |
Record name | Phosphine, ethynyldiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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